(-)-Sesamin 2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Sesamin 2,2’-diol: is a naturally occurring lignan found in sesame seeds and sesame oil. It is known for its antioxidant properties and potential health benefits. The compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique chemical structure and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Sesamin 2,2’-diol typically involves the extraction from sesame seeds followed by purification processes. One common method includes the use of organic solvents to extract the lignans, which are then separated and purified using chromatographic techniques .
Industrial Production Methods: Industrial production of (-)-Sesamin 2,2’-diol involves large-scale extraction from sesame seeds. The seeds are first crushed, and the oil is extracted using solvents. The lignans are then isolated from the oil through a series of purification steps, including crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (-)-Sesamin 2,2’-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sesaminol, while reduction can yield various dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (-)-Sesamin 2,2’-diol is studied for its potential as a precursor in the synthesis of other bioactive compounds. Its unique structure makes it an interesting subject for synthetic organic chemistry .
Biology: Biologically, (-)-Sesamin 2,2’-diol is known for its antioxidant properties. It has been studied for its ability to scavenge free radicals and protect cells from oxidative stress .
Medicine: In medicine, the compound has shown potential in the treatment of various diseases, including cancer and cardiovascular diseases. Its anti-inflammatory and anti-cancer properties are of particular interest .
Industry: Industrially, (-)-Sesamin 2,2’-diol is used in the production of health supplements and functional foods. Its antioxidant properties make it a valuable additive in food products to enhance shelf life and nutritional value .
Wirkmechanismus
The mechanism of action of (-)-Sesamin 2,2’-diol involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, neutralizing free radicals and reducing oxidative stress. Additionally, it modulates the activity of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Sesamin: Another lignan found in sesame seeds, known for its antioxidant properties.
Sesamolin: Similar to sesamin, it is also found in sesame seeds and has antioxidant and anti-inflammatory properties.
Sesaminol: A derivative of sesamin, known for its potent antioxidant activity.
Uniqueness: (-)-Sesamin 2,2’-diol is unique due to its specific diol structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potent antioxidant activity make it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C20H18O8 |
---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
5-[(3R,3aS,6R,6aS)-3-(4-hydroxy-1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C20H18O8/c21-15-9(1-3-13-19(15)27-7-25-13)17-11-5-24-18(12(11)6-23-17)10-2-4-14-20(16(10)22)28-8-26-14/h1-4,11-12,17-18,21-22H,5-8H2/t11-,12-,17+,18+/m1/s1 |
InChI-Schlüssel |
CNUBEERPZWNIEK-VVDPLQPHSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H](CO[C@H]2C3=C(C4=C(C=C3)OCO4)O)[C@@H](O1)C5=C(C6=C(C=C5)OCO6)O |
Kanonische SMILES |
C1C2C(COC2C3=C(C4=C(C=C3)OCO4)O)C(O1)C5=C(C6=C(C=C5)OCO6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.